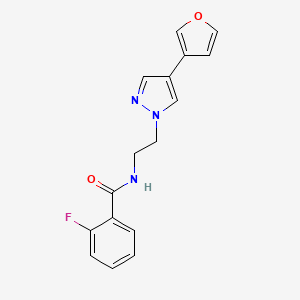
2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic compound that contains several functional groups, including a fluoro group, a furan ring, a pyrazole ring, and a benzamide group . The presence of these groups suggests that this compound could have interesting chemical and pharmacological properties.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, fluorinated furans and benzofurans are known to undergo various chemical reactions . The presence of the fluoro group could make the compound reactive towards nucleophiles.Applications De Recherche Scientifique
Orexin Receptor Antagonism
A study by Futamura et al. (2017) explored the synthesis of pyrazolylethylbenzamide derivatives, with a focus on their potential as selective orexin receptor antagonists. These compounds, including N-ethyl-5-fluoro-N-{(2S)-1-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]propan-2-yl}-2-(pyrimidin-2-yl)benzamide, showed excellent antagonistic activity against orexin receptor 1. This highlights the potential for these compounds in treatments targeting sleep disorders and related neurochemical imbalances Futamura et al., 2017.
Synthesis and Characterization in Medicinal Chemistry
Raparla et al. (2013) synthesized and characterized benzothiazole and pyrazole derivatives, including 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol, which showed potential antimicrobial and antioxidant activities. This research underscores the diverse applications of pyrazole derivatives in medicinal chemistry Raparla et al., 2013.
Radiotracer Development
Katoch-Rouse and Horti (2003) demonstrated the synthesis of radiolabeled compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. These compounds are potential radiotracers for studying cannabinoid receptors in the brain using positron emission tomography, indicating their significance in neuroimaging and neurological research Katoch-Rouse & Horti, 2003.
Anticancer Activity
Zaki, Al-Gendey, and Abdelhamid (2018) reported the synthesis of compounds including 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one derivatives. These compounds demonstrated significant cytotoxicity against various cancer cell lines, showcasing the potential of furan and pyrazole derivatives in anticancer drug development Zaki et al., 2018.
Antipsychotic Potential
Wise et al. (1987) explored compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide with antipsychotic-like profiles. Unlike traditional antipsychotics, these compounds did not interact with dopamine receptors, suggesting new avenues for antipsychotic drug development Wise et al., 1987.
Propriétés
IUPAC Name |
2-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-15-4-2-1-3-14(15)16(21)18-6-7-20-10-13(9-19-20)12-5-8-22-11-12/h1-5,8-11H,6-7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZOBSCPBJAKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

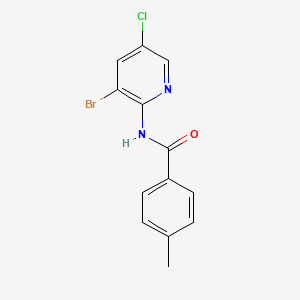

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2476761.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476765.png)
![2-(2-(1H-pyrrol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2476766.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2476767.png)

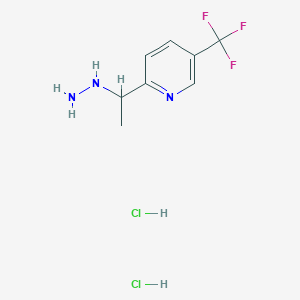
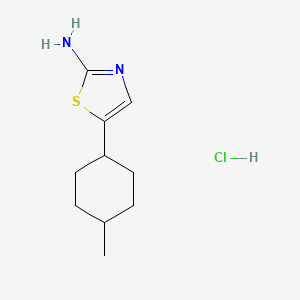
![N-ethyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2476777.png)
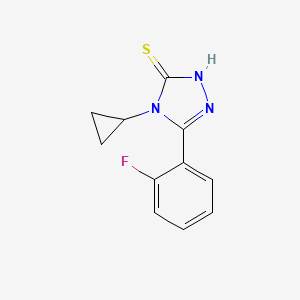
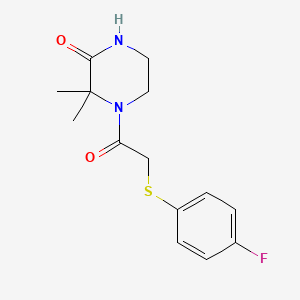
![5-Bromo-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2476780.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2476781.png)